4-Methyl-2-propionylthiazole

Description

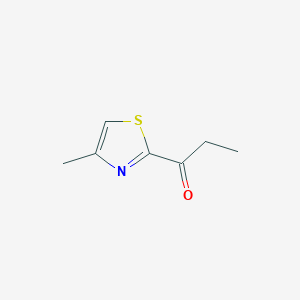

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-3-6(9)7-8-5(2)4-10-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIXHMCTJKJFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608731 | |

| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-83-9 | |

| Record name | 4-Methyl-2-propionylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PROPIONYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VFJ8K62L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution Studies

Identification in Natural Food Matrices

While the broader class of thiazoles is well-documented in various foods, specific data on 4-Methyl-2-propionylthiazole is limited. However, its structural similarity to other well-studied thiazoles suggests its likely presence in foods where these related compounds are found.

Scientific literature indicates that coffee is a food matrix where thiazoles can be found. While direct identification of this compound in coffee is not extensively documented in available research, the presence of analogous compounds such as 2-ethyl-4-methyl thiazole (B1198619) has been reported in coffee. The complex chemical reactions that occur during the roasting of coffee beans, including the Maillard reaction and Strecker degradation, create a wide array of volatile aroma compounds, including various thiazoles. The specific precursors and reaction conditions during roasting would influence the formation and concentration of this compound.

Research on Biogenic Formation Pathways in Biological Systems

The primary route for the formation of this compound in food is through thermal processing, specifically the Maillard reaction. This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures.

The formation of 2-acylthiazoles, such as this compound, is believed to involve the reaction of dicarbonyl compounds (products of sugar degradation) with a source of hydrogen sulfide (from the degradation of sulfur-containing amino acids like cysteine) and ammonia. For example, research on the formation of the related compound 2-acetylthiazole (B1664039) has shown that it can be formed from the reaction of glyoxal and methylglyoxal (dicarbonyls derived from glucose) with hydrogen sulfide and ammonia (from cysteine). A similar pathway can be postulated for this compound, where different dicarbonyl precursors would lead to the propionyl group.

While the term "biogenic" often refers to formation in living organisms, in the context of food flavor, it is more commonly associated with the formation from natural precursors during processing. There is currently a lack of scientific literature detailing the formation of this compound through microbial or enzymatic pathways in biological systems without the influence of heat.

Synthetic Methodologies and Chemical Derivatization Research

Established Synthetic Routes for 4-Methyl-2-propionylthiazole and Related Analogues

Established synthetic methods for thiazole (B1198619) derivatives often involve the construction of the thiazole ring from acyclic precursors or the modification of a pre-existing thiazole scaffold.

Reactions Involving Grignard Reagents and Thiazole Precursors

The use of Grignard reagents is a fundamental strategy in organic synthesis for the formation of carbon-carbon bonds. In the context of thiazole chemistry, Grignard reagents prepared from halogenated thiazoles can be reacted with various electrophiles to introduce substituents onto the thiazole ring. For instance, a thiazolyl Grignard reagent can be prepared from a bromothiazole derivative and subsequently reacted with an acyl chloride, such as propionyl chloride, to yield the corresponding 2-acylthiazole. This approach allows for the direct introduction of the propionyl group at the 2-position of the thiazole ring. scite.ai

Another related method involves the reaction of a thiazolyllithium compound, generated by treating a bromothiazole with an organolithium reagent like n-butyllithium, with an appropriate electrophile. scite.ai This method provides an alternative route to functionalized thiazoles.

Functionalization Strategies of 4-Methylthiazole (B1212942) Scaffolds

The 4-methylthiazole scaffold serves as a versatile starting material for the synthesis of a variety of derivatives. rsc.org Functionalization can be achieved at different positions of the thiazole ring. For example, the methyl group at the 4-position can be a site for further chemical modification. The synthesis of 4-methylthiazole-5-carbaldehyde, an important intermediate, can be achieved through the oxidation of 4-methyl-5-hydroxymethyl-thiazole. google.com This aldehyde can then undergo further reactions to introduce different functional groups.

Additionally, electrophilic substitution reactions can be employed to introduce substituents onto the thiazole ring, although the reactivity of the ring is influenced by the existing substituents. Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactive sites of 4-methylthiazole compounds, guiding synthetic strategies. rsc.org

Development of Novel Thiazole-Based Derivatives and Their Synthesis

Research in thiazole chemistry is continuously evolving, with a focus on the development of novel derivatives with enhanced or specific properties. This includes the synthesis of molecules containing multiple thiazole units, as well as the preparation of hybrid molecules that incorporate the thiazole moiety alongside other pharmacologically active scaffolds.

Synthesis of Di-, Tri-, and Tetrathiazole Moieties

The synthesis of molecules containing multiple thiazole rings, such as di-, tri-, and tetrathiazoles, has been an area of active investigation. nih.gov These complex structures are often assembled through the reaction of a suitable α-bromoketone derivative with thiosemicarbazone derivatives. nih.gov For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or thiosemicarbazones can lead to the formation of dithiazole and trithiazole systems. nih.gov These reactions are typically carried out in a suitable solvent like dioxane in the presence of a base such as triethylamine. nih.gov

Preparation of Thiazole-Bearing Chalcones and Hydrazones

Thiazole-Bearing Chalcones: Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds. Thiazole-containing chalcones are synthesized through the Claisen-Schmidt condensation of a thiazole-based ketone with an appropriate aromatic aldehyde. nih.govnih.govukaazpublications.com For instance, 1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one can be condensed with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to yield a series of thiazole–chalcone derivatives. nih.gov The vinyl ketone moiety of chalcones is a key synthon for the preparation of other pharmacologically relevant heterocyclic systems. nih.gov

Thiazole-Bearing Hydrazones: Hydrazones are another important class of compounds that can be derived from thiazoles. The synthesis of thiazole-hydrazones typically involves the condensation of a thiazole-containing carbohydrazide (B1668358) with various substituted benzaldehydes. mdpi.commdpi.com For example, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide can be reacted with different benzaldehyde (B42025) derivatives in the presence of an acid catalyst to produce a series of novel hydrazones. mdpi.com The formation of the hydrazone is confirmed by the disappearance of the NH2 signals and the appearance of a new N=CH proton signal in the 1H-NMR spectrum. mdpi.com

Chelation and Complexation with Metal Ions (e.g., Copper(II) Complexes)

The nitrogen and sulfur atoms in the thiazole ring make it an excellent ligand for coordination with metal ions. Thiazole derivatives can form stable complexes with various transition metals, including copper(II). mdpi.comresearchgate.netnih.gov These complexes can exhibit interesting structural and electronic properties. The synthesis of such complexes typically involves the reaction of a thiazole-containing ligand with a metal salt, such as copper(II) chloride or acetate, in a suitable solvent. nih.govjsynthchem.com

The coordination geometry of the resulting metal complex depends on the nature of the thiazole ligand and the metal ion. For example, thiazole derivatives can act as monodentate, bidentate, or even tridentate ligands. mdpi.com The formation of these complexes can be studied using various spectroscopic techniques and single-crystal X-ray diffraction. The chelation of metal ions by thiazole derivatives can significantly alter their physicochemical properties. nih.gov

Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound, like many substituted thiazoles, can be mechanistically understood through the lens of classical heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis. This method, foundational in thiazole chemistry, involves the reaction of an α-haloketone with a thioamide. For the specific synthesis of this compound, the reactants would be 1-chloropropan-2-one (or its brominated analog) and propanethioamide.

The reaction mechanism proceeds through several key steps:

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of the propanethioamide attacking the electrophilic carbon of the α-haloketone (1-chloropropan-2-one). This results in the formation of an intermediate S-alkylated thioimidate.

Cyclization: The nitrogen atom of the thioimidate intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of what was the α-haloketone. This step leads to the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline (B8809763) intermediate.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxylated thiazoline intermediate. This dehydration step results in the formation of a stable aromatic thiazole ring, yielding this compound.

A visual representation of this proposed mechanism is detailed below:

Proposed Hantzsch Synthesis Mechanism for this compound

| Step | Description | Intermediate Structure |

|---|---|---|

| 1 | Nucleophilic attack of the sulfur atom of propanethioamide on the α-carbon of 1-chloropropan-2-one. | S-alkylated thioimidate |

| 2 | Intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon. | Hydroxylated thiazoline |

| 3 | Dehydration of the hydroxylated thiazoline to form the aromatic thiazole ring. | this compound |

It is important to note that variations in reaction conditions, such as the choice of solvent and the presence of a base, can influence the rate and efficiency of these steps. The elucidation of such mechanisms is crucial for optimizing synthetic routes and for the development of novel, more efficient synthetic strategies.

Advanced Synthetic Strategies and Green Chemistry Approaches in Thiazole Synthesis

In recent years, the synthesis of thiazole derivatives has been the subject of significant research focused on the development of more sustainable and efficient methodologies, in line with the principles of green chemistry. These advanced strategies aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Green Catalysis

One of the cornerstones of green chemistry is the use of catalysts to promote reactions with higher atom economy and under milder conditions. In thiazole synthesis, several innovative catalytic systems have been explored:

Silica Supported Tungstosilicic Acid: An efficient and green method for the synthesis of substituted Hantzsch thiazole derivatives has been developed using silica-supported tungstosilicic acid as a reusable catalyst. This approach facilitates a one-pot, multi-component reaction under conventional heating or ultrasonic irradiation, offering good to excellent yields.

NiFe2O4 Nanoparticles: A facile, green, one-pot multicomponent synthesis of thiazole scaffolds has been achieved using NiFe2O4 nanoparticles as a reusable catalyst in an ethanol:water solvent system. This method highlights the potential of magnetic nanoparticles in simplifying catalyst recovery and reuse.

Cross-Linked Chitosan (B1678972) Hydrogel: A recyclable cross-linked chitosan hydrogel has been employed as a biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. This biodegradable and reusable catalyst promotes the reaction under mild conditions, leading to high yields.

Alternative Energy Sources

To reduce the energy consumption and reaction times associated with conventional heating, alternative energy sources have been successfully applied to thiazole synthesis:

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the formation of thiazole derivatives. This technique often leads to higher yields in shorter reaction times compared to conventional heating methods and can be performed in greener solvents or even under solvent-free conditions.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has also been utilized for the synthesis of thiazoles. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, promoting mass transfer and cavitation.

Novel Reaction Media and Conditions

The development of environmentally benign reaction media is another key aspect of green thiazole synthesis:

Deep Eutectic Solvents (DESs): DESs have emerged as promising green alternatives to traditional volatile organic solvents. The synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated in a mixture of L-proline and ethylene (B1197577) glycol. These solvents are often biodegradable, non-toxic, and can be recycled.

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient and generate less waste. Several one-pot syntheses of thiazole derivatives have been reported, often incorporating green catalysts and solvents.

The following table summarizes some of the advanced and green synthetic strategies for thiazoles:

Table of Advanced and Green Synthetic Strategies for Thiazoles

| Strategy | Key Features | Advantages |

|---|---|---|

| Green Catalysis | Use of reusable and non-toxic catalysts such as silica-supported tungstosilicic acid, NiFe2O4 nanoparticles, and chitosan hydrogels. | High yields, mild reaction conditions, easy catalyst separation and reuse, reduced waste. |

| Microwave Irradiation | Application of microwave energy to accelerate reaction rates. | Shorter reaction times, improved yields, potential for solvent-free reactions. |

| Ultrasonic Irradiation | Use of ultrasound to promote chemical reactions. | Enhanced reaction rates, improved yields, milder reaction conditions. |

| Deep Eutectic Solvents | Employment of biodegradable and low-volatility solvents. | Reduced environmental impact, potential for catalyst and solvent recycling. |

| One-Pot Synthesis | Combination of multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, and simplified work-up procedures. |

These advanced methodologies represent a significant step forward in the sustainable production of thiazoles, offering pathways that are not only more environmentally friendly but also often more efficient and cost-effective than traditional synthetic routes.

Table of Chemical Compounds

| Compound Name |

|---|

| 1-chloropropan-2-one |

| This compound |

| Chitosan |

| Ethylene glycol |

| L-proline |

| Propanethioamide |

| Silica |

Biological and Pharmacological Research Directions

Antimicrobial Activity Studies

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial activities, attributable to their unique chemical properties that allow for interaction with microbial cells. mdpi.com The amphiphilic nature of some thiazole compounds, possessing both hydrophilic and hydrophobic components, may facilitate their penetration into the cell membranes of microorganisms like bacteria and fungi, leading to cytoplasmic leakage and cell death. mdpi.com

Thiazole derivatives have been extensively evaluated for their effectiveness against a wide range of both Gram-positive and Gram-negative bacteria. Studies have shown that the substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial potency and spectrum.

For instance, certain novel thiazole derivatives have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL. goums.ac.ir In another study, a synthesized thiazole derivative demonstrated inhibitory activity against the Gram-positive bacterium Listeria monocytogenes with a MIC value of 1000 µg/mL. nih.gov Conversely, some derivatives have shown more pronounced activity against Gram-negative bacteria. For example, one thiazole derivative was effective against Proteus mirabilis and Shigella dysenteriae with MIC values of 125 and 62.5 µg/ml, respectively. researchgate.net

Research has also explored the efficacy of 4-methylthiazole (B1212942) derivatives. While some studies on newly synthesized 4-methylthiazole compounds showed only moderate activity against Bacillus subtilis and Proteus vulgaris, others did not exhibit significant activity against S. aureus, E. coli, and C. albicans. tandfonline.com However, other research has highlighted the potential of different substituted thiazoles. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising in vitro antibacterial activity against S. aureus and E. coli with MIC values of 16.1 µM, and against B. subtilis with a MIC of 28.8 µM. jchemrev.com Similarly, certain thiazolyl-triazole Schiff bases have demonstrated strong inhibition against the growth of Pseudomonas aeruginosa. mdpi.com

Interactive Table: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |

|---|---|---|---|---|---|

| Thiazole derivative | Staphylococcus aureus | 50-200 µg/mL | Pseudomonas aeruginosa | No effect | goums.ac.ir |

| Thiazole derivative | Streptococcus agalactiae | 25-100 µg/mL | Klebsiella pneumoniae | No effect | goums.ac.ir |

| Benzothiazole (B30560) derivative | Listeria monocytogenes | 1000 µg/mL | Proteus mirabilis | 1000 µg/mL | nih.gov |

| Benzothiazole derivative | Shigella dysenteriae | 125 µg/mL | nih.gov | ||

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Staphylococcus aureus | 16.1 µM | Escherichia coli | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Bacillus subtilis | 28.8 µM | jchemrev.com | ||

| Thiazole derivative 4 | Proteus mirabilis | 125 µg/mL | researchgate.net |

The antifungal potential of thiazole derivatives is a significant area of research, with many compounds demonstrating potent activity against various fungal pathogens, particularly Candida species. nih.govnih.gov

A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These values are comparable or even superior to established antifungal agents like nystatin. nih.gov Another study focused on 2-hydrazinyl-thiazole derivatives found them to be highly promising against C. albicans, with some compounds showing MIC values of 3.9 µg/mL, which is four times lower than the reference drug fluconazole. nih.gov The antifungal activity of these compounds is often linked to their lipophilicity. nih.gov

Furthermore, investigations into 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed substantial antifungal activity against Candida albicans and Aspergillus niger, with MIC values of 15.3 µM and 16.2 µM, respectively. jchemrev.com Some thiazole-containing compounds have also shown strong antifungal activity against plant pathogens like Ustilago tritici and Puccinia striiformis f. sp. tritici. mdpi.com

Interactive Table: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain | MIC | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 µg/mL | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Candida albicans | 15.3 µM | jchemrev.com |

A key mechanism underlying the antibacterial activity of some thiazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. mdpi.comnih.govals-journal.com DNA gyrase is a type II topoisomerase composed of GyrA and GyrB subunits. mdpi.comnih.gov Thiazole-based compounds have been identified as inhibitors of the GyrB subunit, which contains the ATP-binding site, thus disrupting the energy supply for the enzyme's function. nih.govu-szeged.hu This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit, suggesting that thiazole derivatives could be effective against fluoroquinolone-resistant strains. mdpi.com

For example, benzothiazole ethyl urea (B33335) compounds have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the low nanomolar range (0.0033 to 0.046 μg/mL). nih.gov The dual-targeting of both GyrB and ParE (the topoisomerase IV equivalent of GyrB) by these compounds may also lower the frequency of resistance development. nih.gov Another study on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives identified compounds that inhibit E. coli DNA gyrase with IC50 values in the low micromolar and even nanomolar range. nih.govu-szeged.hu Molecular docking studies have further supported the binding of thiazole derivatives to the active site of DNA gyrase. als-journal.com

Anticancer and Antiproliferative Investigations

The thiazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity against a variety of human tumor cell lines. researchgate.netmdpi.com Their mechanisms of action are diverse and often involve the inhibition of key enzymes and receptors that are crucial for cancer cell growth, proliferation, and survival.

Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways that control cell growth, differentiation, and angiogenesis. Their dysregulation is a common feature in many cancers, making them attractive targets for anticancer drug development. Thiazole derivatives have emerged as potent inhibitors of several RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Several studies have reported the synthesis of thiazole derivatives with potent EGFR and VEGFR-2 inhibitory activities. For instance, a series of thiazolyl-pyrazoline derivatives were found to be potent dual inhibitors of both EGFR and VEGFR-2, with IC50 values in the nanomolar range. Specifically, compounds 10b and 10d showed EGFR inhibition with IC50 values of 40.7 nM and 32.5 nM, respectively, and VEGFR-2 inhibition with IC50 values of 78.4 nM and 43.0 nM, respectively. nih.gov Another study on thiazole-based compounds identified a derivative (compound 4c) that blocked VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Similarly, a 4-chlorophenylthiazole-containing compound was found to inhibit VEGFR-2 kinase activity with an IC50 of 51.09 nM. mdpi.comnih.gov

The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines. The aforementioned thiazolyl-pyrazoline derivatives showed pronounced efficacy against non-small cell lung cancer (NSCLC) cells. nih.gov Other thiazole derivatives have exhibited potent antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com

Interactive Table: Receptor Tyrosine Kinase Inhibition by Selected Thiazole Derivatives

| Compound Type | Target Kinase | IC50 Value | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline derivative 10b | EGFR | 40.7 nM | Non-small cell lung cancer | nih.gov |

| Thiazolyl-pyrazoline derivative 10d | EGFR | 32.5 nM | Non-small cell lung cancer | nih.gov |

| Thiazolyl-pyrazoline derivative 10b | VEGFR-2 | 78.4 nM | Non-small cell lung cancer | nih.gov |

| Thiazolyl-pyrazoline derivative 10d | VEGFR-2 | 43.0 nM | Non-small cell lung cancer | nih.gov |

| Thiazole derivative 4c | VEGFR-2 | 0.15 µM | MCF-7, HepG2 | mdpi.com |

| 4-chlorophenylthiazole derivative | VEGFR-2 | 51.09 nM | - | mdpi.comnih.gov |

| Imidazo[2,1-b]thiazole derivative 39 | EGFR | 0.153 µM | MCF-7 | nih.gov |

| Imidazo[2,1-b]thiazole derivative 43 | EGFR | 0.122 µM | MCF-7 | nih.gov |

| Imidazo[2,1-b]thiazole derivative 39 | HER2 | 0.108 µM | MCF-7 | nih.gov |

Human DNA topoisomerase IIα (Topo IIα) is another vital enzyme for cancer cell proliferation, playing a key role in altering DNA topology to facilitate processes like replication and chromosome segregation. It is a well-established target for several clinically used anticancer drugs. Research has identified thiazole and particularly benzothiazole derivatives as potent inhibitors of Topo IIα.

In one study, a series of benzothiazole derivatives were evaluated for their topoisomerase inhibition activities. All twelve tested derivatives acted as human Topo IIα inhibitors, with one compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), being the most effective with an exceptionally low IC50 value of 39 nM. researchgate.net Mechanistic studies suggested that this compound does not intercalate into DNA but rather interacts directly with the enzyme. researchgate.net

Another study on new thiazolopyrimidine derivatives identified a compound (4c) as a highly potent Topo II inhibitor with an IC50 value of 0.23 µM, which was more potent than the established anticancer drugs Etoposide and Doxorubicin. tandfonline.com A newly synthesized pyrano[2,3-d]thiazole derivative also exhibited strong cytotoxic effects against liver (HepG-2) and breast (MCF-7) cancer cells, with molecular docking studies suggesting it binds to the DNA-Topo II complex. nih.gov These findings underscore the potential of the thiazole scaffold in developing novel Topo IIα inhibitors for cancer therapy.

Research on Induction of Apoptosis and Tubulin Assembly Disruption

Thiazole derivatives, including 4-Methylthiazole, have become prominent in cancer research due to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Research into these compounds, particularly in the context of leukemia, has focused on their capacity to trigger apoptosis, disrupt the mitochondrial membrane potential (MMP), and modulate key cell signaling pathways. nih.gov

One study investigated the efficacy of 4-Methylthiazole in inducing apoptosis in HL-60 leukemia cells. nih.govresearchgate.net The findings demonstrated that the compound significantly disrupted the MMP, activated Caspase-3, and prompted the release of Cytochrome C, all of which are critical markers of the apoptotic process. nih.govresearchgate.net Furthermore, treatment with 4-Methylthiazole led to a notable reduction in CD45 and CD123 surface markers, indicating significant phenotypic changes in the leukemia cells. nih.govresearchgate.net High-dose treatment also increased levels of reactive oxygen species (ROS), suggesting a state of elevated oxidative stress that contributes to the compound's cytotoxic effects. nih.gov

In addition to direct apoptotic induction, certain thiazole derivatives function as tubulin polymerization inhibitors, disrupting the assembly of microtubules which are essential for cell division. nih.gov This interference with microtubule dynamics can cause cell cycle arrest, typically in the G2-M phase, and lead to the formation of abnormal mitotic spindles. nih.gov The mechanism often involves the regulation of apoptotic proteins, where the compounds activate pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-9) while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins increases the permeability of the outer mitochondrial membrane, facilitating the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to cell death. nih.gov

Further studies on other thiazole derivatives have reinforced these findings. For instance, one compound was shown to increase the rate of both early and late-stage apoptosis in MCF-7 breast cancer cells compared to untreated controls. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of thiazole derivatives. These studies analyze how the addition or modification of different functional groups on the core thiazole structure influences its biological activity. nih.gov Research has shown that the type and position of these substituents play a significant role in the compound's efficacy in inhibiting cancer cell growth and metastasis. nih.gov

For example, a series of novel 2,4-disubstituted thiazole derivatives were developed and assessed as potential tubulin polymerization inhibitors. nih.gov The evaluation of different structural scaffolds revealed that specific arrangements and chemical groups led to varying levels of inhibitory potency against tubulin assembly and cytotoxicity toward cancer cell lines. nih.gov One derivative, compound 10a , emerged as the most effective antitubulin agent with an IC50 value of 2.69 μM, which was more potent than the reference compound, combretastatin (B1194345) A-4 (IC50 of 8.33 μM). nih.gov Molecular docking studies suggested that this compound's high affinity for the colchicine (B1669291) binding site on tubulin was due to key hydrophobic and hydrogen bonding interactions. nih.gov

SAR analyses have identified several functional groups that can enhance the anticancer effects of thiazole-based compounds. nih.gov The strategic placement of groups such as fluoro, methoxy, methyl, amino, and nitro can significantly alter the molecule's interaction with biological targets like receptor tyrosine kinases (e.g., EGFR and VEGFR-2), which are involved in tumor angiogenesis and metastasis. nih.gov

In a study of newly synthesized thiazole derivatives, compound 4c demonstrated the most potent cytotoxic activity against tested cancer cell lines, particularly MCF-7. mdpi.comresearchgate.net This led to further investigation, which confirmed its ability to inhibit the VEGFR-2 enzyme, a key factor in cancer cell growth and division. mdpi.com The effectiveness of these derivatives is often linked to their ability to fit into the active sites of key proteins that regulate cell proliferation and survival. researchgate.net

| Functional Group | Position/Context | Impact on Anticancer Activity | Reference |

| Methoxy (OCH₃) | Attached to a phenyl ring | Can increase cytotoxicity and antimigration effects. | nih.gov |

| Various Substituents | On thiazole ring scaffolds | Influences potency as tubulin polymerization inhibitors. | nih.gov |

| Hydroxybenzylidene | At position 2 of the thiazole ring | Derivatives showed potent cytotoxic activity, especially compound 4c. | mdpi.comresearchgate.net |

| Fluoro, Chloro, Bromo | On a phenyl ring attached to the thiazole | Often enhances biological activity in various therapeutic areas. | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Thiazole derivatives have been the subject of significant research for their antioxidant and radical-scavenging capabilities. nih.govresearchgate.netnih.gov Reactive oxygen species (ROS) are implicated in numerous pathological conditions, creating a demand for effective antioxidants. nih.gov The antioxidant potential of these compounds is typically evaluated using a variety of in vitro assays that measure their ability to neutralize free radicals and reduce oxidizing agents.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be measured spectrophotometrically. nih.gov Other assays, such as the Ferric Reducing Antioxidant Potential (FRAP), Cupric Ion Reducing Antioxidant Capacity (CUPRAC), and Total Antioxidant Capacity (TAC) tests, assess the electron transfer capacity of the compounds. nih.govmdpi.com

Studies have demonstrated that many synthesized thiazole derivatives exhibit significant antioxidant activity, in some cases exceeding that of established standards like ascorbic acid and Trolox. nih.govmdpi.com For example, a study on 4-thiomethyl functionalized 1,3-thiazoles found that the compounds showed a high level of DPPH radical inhibition, ranging from 70.2% to 97.5%. researchgate.net The most active derivatives in that series had IC50 values (the concentration required to scavenge 50% of free radicals) in the range of 191-417 µM. researchgate.net

Another study focusing on a water-soluble catechol hydrazinyl-thiazole (CHT) derivative reported exceptionally strong scavenging activity. mdpi.com The CHT compound had an IC50 value 3.28 times lower than Trolox and 4.94 times lower than ascorbic acid in the DPPH assay, indicating superior efficacy. mdpi.com The antioxidant capacity is often attributed to phenolic fragments or other specific structural features within the molecule that can readily donate electrons or hydrogen atoms. nih.govmdpi.com

| Assay | Compound Type/Example | Finding | Reference |

| DPPH Radical Scavenging | 4-thiomethyl-functionalised 1,3-thiazoles | Inhibition of 70.2% to 97.5%; IC50 values of 191-417 µM for the most active compounds. | researchgate.net |

| DPPH & ABTS Assays | N-Methyl substituted thiazole-polyphenols | Compounds 7j and 7k showed significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

| DPPH & ABTS Assays | Catechol hydrazinyl-thiazole (CHT) | In the DPPH assay, CHT was 4.94 times more potent than ascorbic acid and 3.28 times more potent than Trolox. | mdpi.com |

| FRAP & CUPRAC Assays | Various phenolic thiazoles | Demonstrated strong electron transfer capacity, indicating robust antioxidant potential. | nih.gov |

Anti-inflammatory and Analgesic Effects

Thiazole and its derivatives are recognized for their potential as anti-inflammatory and analgesic agents. rasayanjournal.co.innih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. rasayanjournal.co.in Research into thiazole compounds suggests they may operate through similar mechanisms. rasayanjournal.co.inresearchgate.net

Several studies have synthesized and evaluated novel thiazole derivatives for these properties using in vitro and in vivo models. In one study, a series of 2,4-disubstituted thiazole derivatives were assessed for their in vitro anti-inflammatory activity using an albumin denaturation method, with diclofenac (B195802) sodium as a standard. rasayanjournal.co.in Two compounds, 6a (2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide) and 6c (2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide), demonstrated superior anti-inflammatory activity compared to the standard drug at higher concentrations. rasayanjournal.co.in

In vivo studies often employ the carrageenan-induced rat paw edema model to assess anti-inflammatory effects. nih.gov A series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were tested using this model. nih.gov Compounds 17c and 17i showed significant inhibition of edema, with compound 17c achieving 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. nih.gov

For analgesic activity, the hot plate or tail-flick tests are commonly used. The same study found that compounds 17c , 17g , and 17i had potent analgesic effects, with ED50 values comparable to the reference drug celecoxib. nih.gov Another investigation synthesized a series of thiazole/oxazole substituted benzothiazole derivatives and found that compound 3c was the most active anti-inflammatory agent, showing greater efficacy than the reference drug at a dose of 50 mg/kg. nih.gov The fusion of thiazole with other heterocyclic nuclei, such as pyrazole, is also a strategy being explored to develop more potent anti-inflammatory and analgesic agents. rjpbr.com

Other Reported Biological Activities of Thiazole Derivatives (e.g., Anticonvulsant)

Beyond their anticancer and anti-inflammatory properties, thiazole derivatives have demonstrated a wide spectrum of other biological activities, with anticonvulsant effects being particularly noteworthy. biointerfaceresearch.comtandfonline.com Epilepsy is a neurological disorder characterized by recurrent seizures, and a significant portion of patients are resistant to currently available antiepileptic drugs (AEDs), necessitating the search for novel therapeutic agents. tandfonline.com

The thiazole nucleus is considered a potent pharmacophore for anticonvulsant activity. biointerfaceresearch.com Numerous studies have synthesized and screened thiazole-containing compounds for their ability to prevent or mitigate seizures in established animal models, such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comtandfonline.com The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model predicts activity against absence seizures.

In one study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated. biointerfaceresearch.com The compound PTT6 (2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) was identified as the most active derivative in the series. biointerfaceresearch.com Another research effort focused on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles and found that seven compounds demonstrated significant anticonvulsant activity in the PTZ model, with median effective doses (ED50) of ≤ 20 mg/kg, which was approximately sevenfold lower than the reference drug ethosuximide. tandfonline.com Importantly, these active compounds did not impair motor skills in the rotarod test, suggesting a lack of neurotoxicity at effective doses. tandfonline.com

Further research into thiopyrano[2,3-d]thiazole derivatives also identified three compounds (12 , 14 , and 16 ) with pronounced anticonvulsant effects in the scPTZ test. bohrium.com The activity of compound 14 was found to be equivalent to that of the reference drug, sodium valproate. bohrium.com These findings highlight the versatility of the thiazole scaffold and its potential as a foundation for developing new drugs for a variety of neurological and other disorders. biointerfaceresearch.commdpi.com

Sensory Science and Flavor Chemistry Research

Contribution to Aroma and Flavor Profiles

The aroma profile of 4-Methyl-2-propionylthiazole is complex, often described with a combination of notes. Research and organoleptic evaluations have identified its primary olfactory qualities as green and fruity. flavscents.com At a concentration of 0.01% in propylene (B89431) glycol, it is specifically characterized as having a "green fruity" odor. flavscents.com While this compound provides distinct green and fruity notes, related acylthiazoles are known for their contributions to other desirable food aromas. For instance, 2-acetylthiazole (B1664039) is noted for its roasted, popcorn-like aroma, and 2-propionyl thiazole (B1198619) contributes cereal, nutty, and bready notes. ntou.edu.twthegoodscentscompany.com These characteristics highlight the importance of the acyl group in determining the specific roasted and nutty nuances of this class of compounds.

Below is a summary of the olfactory descriptors associated with this compound and a closely related compound.

| Compound | Odor Type | Olfactory Descriptors |

| This compound | Green, Fruity | Green, Fruity flavscents.com |

| 2-Propionylthiazole (B1293893) | Cereal, Nutty | Cereal, Bread, Nutty, Popcorn thegoodscentscompany.com |

In addition to its aroma, this compound imparts distinct taste qualities. Its flavor profile is described as fruity with a burnt characteristic. flavscents.com This combination of taste attributes makes it a significant component in the flavor systems of thermally processed foods where both fruity and roasted notes are developed.

Precursor Chemistry and Biogenesis in Food Systems

The formation of this compound in food is primarily a result of chemical reactions that occur when raw ingredients are subjected to heat. Understanding its precursor chemistry is essential for controlling and optimizing flavor development in food production.

The Maillard reaction, a form of non-enzymatic browning, is a fundamental pathway for the generation of many flavor compounds, including thiazoles. This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. The sulfur-containing amino acid, L-cysteine, is a critical precursor for the formation of a wide array of sulfur-containing volatiles. ntou.edu.tw In the context of thiazole formation, L-cysteine provides the necessary sulfur and nitrogen atoms for the heterocyclic ring. The reaction of L-cysteine with dicarbonyl compounds, which are intermediates of the Maillard reaction, is a key step in the synthesis of these flavor molecules. researchgate.net The specific side chains of the reactants and the reaction conditions influence the type of thiazole derivative that is formed.

The thermal degradation of sulfur-containing compounds is a major route to the formation of volatile sulfur compounds (VSCs) that are crucial to food flavor. nih.gov L-cysteine is considered the most important precursor for sulfur volatiles derived from the Maillard reaction. ntou.edu.tw During thermal processing, such as cooking, cysteine degrades to produce key intermediates like hydrogen sulfide, which can then react with other Maillard reaction products to form thiazoles and other VSCs. nih.govresearchgate.net Studies on model systems have shown that heating cysteine with reducing sugars or other carbonyl compounds efficiently generates a variety of sulfur-containing aroma compounds, demonstrating the central role of thermal degradation in their biogenesis. ntou.edu.tw

While thermal reactions are the primary route for the formation of many thiazoles in food, enzymatic pathways also contribute to the synthesis of these heterocyclic compounds. Research has demonstrated the viability of chemoenzymatic synthesis for creating thiazole derivatives under mild, enzyme-catalyzed conditions. nih.gov For example, a one-pot multicomponent synthesis using trypsin from porcine pancreas has been shown to effectively catalyze the formation of thiazole derivatives with high yields. nih.gov Although this specific method is a synthetic application, it highlights the potential for enzymes to facilitate the reactions necessary to form the thiazole ring structure. In nature, thiamine (B1217682) (Vitamin B1), which contains a thiazole ring, is synthesized through complex enzymatic pathways, underscoring the biological precedent for enzyme-mediated thiazole formation.

Role in Specific Food Flavor Development (e.g., Coffee, Rice, Meats)

This compound is a volatile heterocyclic compound that has been identified as a contributor to the aroma profiles of various thermally processed foods. Its formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The presence and concentration of this thiazole derivative can significantly influence the sensory characteristics of foods such as coffee, rice, and meats.

Rice: While specific research singling out this compound in rice is not extensively detailed in the provided data, related thiazole compounds are known for their significant role in the aroma of certain rice varieties, particularly fragrant ones like Basmati. For instance, the structurally similar compound 2-propionylthiazole is noted for its utility in recreating pandan or basmati rice flavors. thegoodscentscompany.com Another related compound, 2-propionyl-2-thiazoline, is described as having a flavor profile that includes roasted, popcorn, nutty, and basmati rice notes. thegoodscentscompany.com These examples highlight the importance of the acyl-substituted thiazole and thiazoline (B8809763) family to characteristic rice aromas, suggesting a potential, though less documented, role for this compound.

Table 1: Sensory Profile and Occurrence of this compound and Related Compounds

| Compound Name | Sensory Descriptors | Identified Food Occurrence |

|---|---|---|

| This compound | Green, Fruity | Coffee flavscents.com |

| 2-Propionylthiazole | (Useful in) Pandan/Basmati Rice Flavors | Not specified |

| 2-Propionyl-2-thiazoline | Roasted, Popcorn, Nutty, Basmati Rice | (Useful in) Coffee, Savory Meat thegoodscentscompany.com |

| 4-Methylthiazole (B1212942) | Green, Nutty, Roasted Meat | Coffee, Nuts, Asparagus foodb.ca |

| 2-Isopropyl-4-methylthiazole | Peach, Vegetable, Tropical | Roast Meats, Durian, Tomatoes nih.gov |

Structure-Odor Relationship Studies in Thiazole Compounds

The relationship between the molecular structure of thiazole compounds and their perceived odor is a key area of study in flavor chemistry. The sensory properties of these molecules—including the odor character and detection threshold—are dictated by the type, position, and size of substituent groups attached to the thiazole ring. researchgate.net

The core thiazole ring itself is a five-membered heterocycle containing one sulfur and one nitrogen atom. wikipedia.org This structure is the foundation for a wide array of aroma compounds. Studies have shown that the position of substitution on this ring significantly impacts the resulting aroma. For example, substitutions at the 2- and 4-positions tend to result in different sensory characteristics compared to substitutions at the 5-position, which often yield more sulfury notes. researchgate.net

The nature of the substituent group is also critical.

Alkyl Groups: The addition of simple alkyl groups (e.g., methyl, ethyl, isopropyl) to the thiazole ring typically imparts nutty, green, roasted, or vegetable-like aromas. For example, 4-methylthiazole is described as having green, nutty, and roasted meat notes. foodb.ca As the size of the alkyl chain increases, the odor character can shift.

Acyl Groups: The presence of an acyl group (like the propionyl group in this compound) often introduces more complex notes. Acylthiazoles are frequently associated with nutty, roasted, chocolaty, or cereal-like aromas, which are highly valued in food flavors.

Other Functional Groups: The introduction of other functional groups, such as hydroxyl or thiol groups, can dramatically lower the odor threshold and introduce potent meaty, savory, or sulfury characteristics.

Research comparing thiazoles to other nitrogen-containing heterocycles like pyrazines and pyridines has found significant sensory correlations when comparable functional groups are present. researchgate.net This suggests that the type of functional group can sometimes be more influential on the odor character than the specific heterocyclic ring system it is attached to. These structure-activity relationship studies are vital for flavor chemists to predict the sensory properties of new or unidentified compounds and to effectively create specific flavor profiles for food products.

Metabolic and Biotransformation Research

Mammalian Metabolism and Excretion Pathways of Thiazole (B1198619) Moieties

The biotransformation of thiazole-containing compounds in mammals is a multifaceted process primarily orchestrated by hepatic enzymes. The thiazole ring, a common scaffold in many pharmaceuticals, is susceptible to a variety of metabolic reactions, largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These enzymatic processes can lead to the formation of several reactive metabolites.

Research has identified key biotransformation pathways for the thiazole nucleus, including epoxidation across the C4-C5 double bond, S-oxidation, and N-oxidation. fz-juelich.desemanticscholar.org Quantum chemical studies have shown that epoxidation is often the most energetically favorable of these initial oxidative pathways. nih.govresearchgate.net These reactive intermediates, such as epoxides, are highly electrophilic and can subsequently interact with cellular macromolecules. nih.govresearchgate.net

Studies on specific thiazole-containing drugs provide further insight into their metabolic fate. For example, the metabolism of 2-aminothiazole-containing compounds has been shown to produce ring-hydroxylated metabolites in liver microsomes. nih.gov In the case of MTEP (3-[2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine), a selective mGluR5 antagonist, in vitro studies with liver microsomes revealed three major oxidative metabolites: a hydroxymethyl metabolite from oxidation of the methyl group, a pyridine (B92270) N-oxide, and a novel aldehyde metabolite resulting from the opening of the thiazole ring. nih.gov

Another significant metabolic route observed in rats for 2-acetamidothiazoles is the fission of the thiazole ring itself. nih.gov This process leads to the formation of acetylthiohydantoic acids as the primary metabolites. nih.gov Minor metabolic pathways for substituted thiazoles also include the oxidation of side-chain groups, such as the conversion of methyl or phenyl substituents to their hydroxylated analogs. nih.gov The excretion of these various metabolites typically occurs via the urine.

Table 1: Key Mammalian Metabolic Pathways for Thiazole Derivatives

| Metabolic Pathway | Description | Key Enzymes Involved | Resulting Metabolites |

|---|---|---|---|

| Ring Oxidation | Introduction of an oxygen atom into the thiazole ring. | Cytochrome P450 (CYP) | Epoxides, S-oxides, N-oxides, Hydroxylated thiazoles |

| Ring Fission | Cleavage of the heterocyclic thiazole ring structure. | Not specified | Acetylthiohydantoic acids |

| Side-Chain Oxidation | Oxidation of substituent groups attached to the thiazole ring. | Cytochrome P450 (CYP) | Hydroxymethyl derivatives, Carboxylic acids |

| Aldehyde Formation | A novel pathway involving ring opening and oxidative desulfation. | Cytochrome P450 (CYP) | Aldehyde metabolites |

Microbial Transport and Uptake Mechanisms (e.g., in Salmonella typhimurium)

The interaction between thiazole compounds and microorganisms like Salmonella typhimurium involves mechanisms of transport across the cell membrane and subsequent metabolic engagement. The physicochemical properties of thiazole derivatives, particularly their lipophilicity, play a significant role in their ability to permeate bacterial cell membranes. researchgate.net The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic characteristics, may facilitate their embedding within the microbial cell membrane, potentially disrupting cellular physiology. mdpi.com

While specific transporters for 4-Methyl-2-propionylthiazole have not been identified, research on the biosynthesis of thiamine (B1217682) in S. typhimurium provides relevant insights. The bacterium actively synthesizes the thiazole moiety of thiamine, 4-methyl-5-β-hydroxyethyl thiazole, by incorporating precursors like tyrosine. nih.gov This indicates that S. typhimurium possesses enzymatic pathways capable of recognizing and processing thiazole-related structures. nih.gov

Furthermore, studies on the inhibitory effects of related azole compounds on S. typhimurium shed light on potential interactions. The compound 1,2,4-triazole, for example, is known to inhibit the bacterium by interfering with L-cysteine biosynthesis. nih.gov This inhibition is mediated by the enzyme O-acetylserine sulfhydrylase A, which mistakenly processes the triazole compound, leading to cysteine starvation. nih.gov This suggests that microbial enzymatic systems can interact with heterocyclic compounds like thiazoles, which could be a prerequisite for their transport or uptake.

Identification of Metabolites and Degradation Products

Direct metabolic studies on this compound are not extensively documented in the literature. However, based on the established biotransformation pathways for structurally analogous thiazole derivatives, a profile of likely metabolites and degradation products can be postulated. The metabolism is expected to involve modifications to both the propionyl and methyl side chains as well as the thiazole ring itself.

One probable metabolic pathway is the oxidation of the side chains. Research on the metabolism of 2-acetamido-4-methyl-thiazole in rats demonstrated the oxidation of the methyl group. nih.gov Similarly, studies on the thiazole-containing drug MTEP showed that its methyl group was oxidized to a hydroxymethyl metabolite. nih.gov Therefore, the methyl and propionyl groups of this compound are likely targets for hydroxylation.

A more complex metabolic transformation involves the cleavage of the thiazole ring. The metabolism of 2-acetamidothiazoles in rats results in ring fission to produce acetylthiohydantoic acids as the main metabolites. nih.gov A novel ring-opening mechanism was also identified for MTEP, where initial S-oxidation is followed by epoxidation and oxidative desulfation to yield an aldehyde metabolite. nih.gov These findings suggest that this compound could also undergo ring opening to form various degradation products.

Table 2: Potential Metabolites and Degradation Products of this compound

| Potential Metabolite/Product | Metabolic Pathway | Basis for Postulation |

|---|---|---|

| 4-(Hydroxymethyl)-2-propionylthiazole | Side-Chain Oxidation | Analogy with metabolism of 2-acetamido-4-methyl-thiazole and MTEP. nih.govnih.gov |

| 4-Methyl-2-(1-hydroxypropionyl)thiazole | Side-Chain Oxidation | General pathway for ketone reduction/oxidation. |

| This compound S-oxide | Ring Oxidation | Common pathway for thiazole-containing drugs. nih.govresearchgate.net |

| This compound Epoxide | Ring Oxidation | Energetically favorable pathway for thiazole rings. nih.govresearchgate.net |

| Thiazole Ring Fission Products | Ring Fission | Analogy with 2-acetamidothiazole (B125242) metabolism leading to thiohydantoic acids. nih.gov |

| Aldehyde Metabolite | Ring Opening | Analogy with the novel ring-opening mechanism found for MTEP. nih.gov |

Analytical Method Development and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is fundamental to separating volatile compounds from complex mixtures, enabling their individual detection and measurement. For a compound like 4-Methyl-2-propionylthiazole, gas chromatography (GC) is the primary method employed, often coupled with specialized detectors for comprehensive analysis.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As separated compounds elute from the GC column, the effluent is split, with one portion directed to a standard detector (like a Flame Ionization Detector, FID) and the other to a sniffing port. An analyst smells the effluent and records the aroma characteristics and intensity of each compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the identification and quantification of volatile compounds. nih.gov In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.

This compound has been noted as a volatile component in foods such as coffee. flavscents.comsandiego.edu The analysis of such compounds in a food matrix typically involves headspace sampling or solvent extraction, followed by injection into the GC-MS system. nih.gov Identification is confirmed by matching the obtained mass spectrum and retention index with those of a reference standard or a spectral library like the Wiley or NIST databases. nih.gov

Below is a table representing typical parameters for a GC-MS system used for the analysis of volatile compounds in coffee, a matrix where thiazoles are frequently identified.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5MS (or similar non-polar column), 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of approx. 1.0 mL/min |

| Oven Temperature Program | Initial temp 40°C (hold 2-5 min), ramp at 3-5°C/min to 230-250°C (hold 5-10 min) |

| Injector Temperature | 250°C |

| MS Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 35-450 |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

While GC-MS is used for detection within a mixture, detailed structural confirmation of an isolated compound requires spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) The mass spectrum of this compound provides critical information about its molecular weight and structure. Under electron ionization (EI), the molecule fragments in a predictable way. The molecular ion peak (M+) would be observed at m/z 155, corresponding to its molecular weight. Key fragmentation patterns for thiazole (B1198619) derivatives often involve cleavage of side chains and the breaking of the heterocyclic ring. researchgate.netnih.govsapub.org For this compound, characteristic fragments would likely arise from:

Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) from the propionyl group, resulting in a stable acylium ion.

Ring Fragmentation: Cleavage of the thiazole ring, a common pathway for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Through ¹H NMR and ¹³C NMR, the precise arrangement of atoms and their chemical environments can be determined. For this compound, a predicted NMR analysis would yield distinct signals corresponding to the different protons and carbons in the molecule.

The following tables outline the expected chemical shifts for this compound based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole Ring Proton (-CH=) | ~7.0-7.5 | Singlet (s) |

| Propionyl Methylene (-CH₂-) | ~3.0-3.3 | Quartet (q) |

| Ring Methyl (-CH₃) | ~2.4-2.7 | Singlet (s) |

| Propionyl Methyl (-CH₃) | ~1.1-1.3 | Triplet (t) |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Propionyl Carbonyl (C=O) | ~190-195 |

| Thiazole C2 (attached to C=O) | ~165-170 |

| Thiazole C4 (attached to methyl) | ~150-155 |

| Thiazole C5 (-CH=) | ~120-125 |

| Propionyl Methylene (-CH₂-) | ~35-40 |

| Ring Methyl (-CH₃) | ~15-20 |

| Propionyl Methyl (-CH₃) | ~8-12 |

Advanced Extraction and Sample Preparation Techniques for Aroma Compounds (e.g., Solvent Assisted Flavor Evaporation (SAFE))

The isolation of volatile and semi-volatile aroma compounds from complex food matrices is a critical first step in their analysis. Solvent Assisted Flavor Evaporation (SAFE) is a state-of-the-art distillation technique designed for the gentle and efficient extraction of aroma compounds. tum.denih.gov The method involves the distillation of a sample's solvent extract under high vacuum (typically <10⁻² Pa), which allows for evaporation at low temperatures (≤40 °C). tum.de

This gentle approach is highly advantageous as it minimizes the risk of thermal degradation of labile compounds and prevents the formation of artifacts, which can occur with traditional high-temperature distillation methods. tum.detum.de SAFE has proven effective for isolating a wide range of volatiles from various food products, including those containing thiazoles, such as toasted sesame seed oil. nih.gov The resulting distillate is a clean extract of volatile compounds, free from non-volatile matrix components like lipids and sugars, making it ideal for subsequent analysis by GC-MS and GC-O. tum.deresearchgate.net

Future Research Directions and Perspectives

Rational Design and Development of Thiazole-Based Therapeutic Agents

The thiazole (B1198619) ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. nih.govmdpi.com Future research should focus on the rational design of novel therapeutic agents derived from 4-Methyl-2-propionylthiazole. By employing structure-activity relationship (SAR) studies, medicinal chemists can systematically modify the core structure—the methyl group at position 4 and the propionyl group at position 2—to optimize interactions with biological targets.

Computational tools like molecular docking can be used to predict the binding affinity of designed derivatives against various enzymes and receptors. For instance, thiazole derivatives have been investigated as inhibitors of enzymes like VEGFR-2 and as potential anticancer agents. nih.govmdpi.com Future work could involve designing this compound analogues that target specific cancer-related proteins or act as antagonists for receptors implicated in metabolic diseases. nih.gov This design-led approach, combining computational screening with targeted synthesis, will accelerate the discovery of new drug candidates with improved efficacy and selectivity. researchgate.netrsc.org

Comprehensive Elucidation of Complex Flavor Formation Mechanisms Involving Thiazoles

This compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the aroma and color of cooked foods. wikipedia.orgnih.gov While the general pathways of the Maillard reaction are understood, the precise mechanisms leading to the formation of specific flavor compounds like this compound are not fully elucidated.

Future investigations should aim to map the detailed reaction network leading to this compound. This involves identifying the specific precursors (amino acids and sugars) and intermediates, as well as understanding the influence of process parameters like temperature, pH, and water activity on reaction kinetics and yield. ijfsab.com Advanced analytical techniques, such as isotope labeling studies combined with mass spectrometry, can trace the incorporation of atoms from initial reactants into the final thiazole structure. A deeper understanding of these mechanisms will allow for better control over flavor development in food processing and could lead to novel methods for producing nature-identical flavor compounds. sandiego.edu

Sustainable and Efficient Synthesis of Thiazole Compounds for Industrial Applications

The industrial synthesis of flavor compounds and pharmaceutical intermediates is increasingly governed by the principles of green chemistry. mdpi.com Traditional synthesis methods for thiazoles often rely on hazardous reagents and produce significant waste. mdpi.com Future research must prioritize the development of sustainable and efficient synthetic routes to this compound and its derivatives.

Promising areas of research include the use of eco-friendly solvents (like deep eutectic solvents), heterogeneous catalysts that can be easily recovered and reused, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. mdpi.commdpi.com One-pot, multi-component reactions, which reduce the number of synthetic steps and purification stages, represent another key strategy for improving process efficiency and reducing environmental impact. researchgate.net Developing biocatalytic routes using enzymes could offer a highly selective and environmentally benign alternative to conventional chemical synthesis. The goal is to create scalable, cost-effective, and green manufacturing processes suitable for the flavor and pharmaceutical industries.

Application of Advanced Spectroscopic and Computational Chemistry for Mechanistic Insights

A fundamental understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and interactions. Future research should leverage advanced spectroscopic techniques and computational chemistry to gain deeper mechanistic insights. researchgate.net

Spectroscopic Characterization: Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide detailed structural information. mdpi.comresearchgate.net When studying its formation in complex food matrices, these methods can help identify reaction intermediates and byproducts.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic structure, and vibrational spectra, corroborating experimental findings. researchgate.net These computational studies can also be used to explore reaction pathways for both its synthesis and its role in flavor formation, providing a theoretical framework to understand its chemical behavior at a molecular level.

| Technique | Application for this compound Research |

| Multidimensional NMR | Elucidate the precise 3D structure and connectivity of derivatives. |

| FTIR Spectroscopy | Identify functional groups and study reaction kinetics in real-time. mdpi.com |

| Mass Spectrometry | Trace reaction pathways using isotope labeling; identify intermediates. |

| DFT Calculations | Model molecular orbitals, predict reactivity, and simulate reaction mechanisms. researchgate.net |

Exploration of Novel Biological Targets and Untapped Therapeutic Potential

The biological activities of many thiazole derivatives are well-documented, spanning anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.commdpi.com However, the specific therapeutic potential of this compound and its close analogues remains largely unexplored.

Future research should involve broad-based biological screening of this compound and a library of its derivatives against a wide range of biological targets. High-throughput screening (HTS) campaigns can rapidly assess their activity against various cell lines (e.g., cancer, bacterial, fungal) and enzyme panels. nih.gov Identifying a "hit" from such screens would open up a new therapeutic avenue. Subsequent research would focus on mechanism-of-action studies to understand how the molecule exerts its biological effect, potentially revealing novel cellular pathways or drug targets. This exploratory approach could uncover unexpected therapeutic applications for a compound currently known primarily for its flavor. epa.gov

Q & A

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Answer : The methyl group at position 4 introduces steric hindrance, slowing nucleophilic attacks at the thiazole ring. Electron-withdrawing substituents (e.g., -NO) on the propionyl group enhance electrophilicity, as shown in ’s synthesis of acetamide derivatives .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.